molecular formula C14H20ClNO B045988 4-Tert-butyl-2-(3-chlorophenyl)morpholine CAS No. 119491-99-5

4-Tert-butyl-2-(3-chlorophenyl)morpholine

Cat. No.: B045988
CAS No.: 119491-99-5
M. Wt: 253.77 g/mol
InChI Key: XNEVATPUJAWEMS-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(3-chlorophenyl)morpholine is an organic compound with the chemical formula C14H20ClNO It is a morpholine derivative, characterized by the presence of a tert-butyl group and a chlorophenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-(3-chlorophenyl)morpholine typically involves the reaction of 3-chlorophenylamine with tert-butyl glycidyl ether in the presence of a base, such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the morpholine ring. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-(3-chlorophenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-2-(3-chlorophenyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(3-chlorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-2-(3-chlorophenyl)morpholine is unique due to the combination of the tert-butyl group, chlorophenyl group, and morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

4-tert-butyl-2-(3-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-14(2,3)16-7-8-17-13(10-16)11-5-4-6-12(15)9-11/h4-6,9,13H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEVATPUJAWEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCOC(C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601268
Record name 4-tert-Butyl-2-(3-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119491-99-5
Record name 4-tert-Butyl-2-(3-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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